Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide
Overview
Description
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is an organic compound with the molecular formula C8H10N2O6 It is a derivative of oxadiazole, a five-membered heterocyclic compound containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with hydrazine hydrate to form diethyl oxalohydrazide. This intermediate is then treated with nitrous acid to yield the desired oxadiazole derivative. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction efficiency and minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to yield lower oxidation state products.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions, such as the presence of a catalyst or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with fewer oxygen atoms. Substitution reactions can result in a variety of substituted oxadiazole derivatives with different functional groups attached to the ring.
Scientific Research Applications
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide can be compared with other oxadiazole derivatives, such as:
- Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate
- Diethyl 1,3,4-oxadiazole-2,5-dicarboxylate
These compounds share similar structural features but differ in the position of the nitrogen and oxygen atoms within the ring. The unique arrangement of atoms in this compound contributes to its distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
diethyl 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6/c1-3-14-7(11)5-6(8(12)15-4-2)10(13)16-9-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNYSJGFMKPFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NO[N+](=C1C(=O)OCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18417-40-8 | |
Record name | NSC98298 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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